Cas no 39900-82-8 (3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione)
39900-82-8 structure
Product Name:3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione
CAS-nummer:39900-82-8
MF:C16H14N2O3
MW:282.293963909149
CID:2825717
PubChem ID:15210410
Update Time:2025-04-21
3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- AKOS016193303
- 2,5-Pyrrolidinedione, 3-[(2-hydroxyphenyl)amino]-1-phenyl-
- 39900-82-8
- STK300267
- 3-(2-hydroxyanilino)-1-phenyldihydro-1H-pyrrole-2,5-dione
- 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione
- DTXSID40570075
- AKOS002278973
- 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione
- DTXCID30520847
- 3-[(2-hydroxyphenyl)amino]-1-phenylpyrrolidine-2,5-dione
-
- Inchi: 1S/C16H14N2O3/c19-14-9-5-4-8-12(14)17-13-10-15(20)18(16(13)21)11-6-2-1-3-7-11/h1-9,13,17,19H,10H2
- InChI-sleutel: IMFDOHBYEMAATF-UHFFFAOYSA-N
- LACHT: O=C1C(CC(N1C1C=CC=CC=1)=O)NC1C=CC=CC=1O
Berekende eigenschappen
- Exacte massa: 282.10044231Da
- Monoisotopische massa: 282.10044231Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 406
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 69.6Ų
3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione Gerelateerde literatuur
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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